molecular formula C15H16O3S B1328780 2-Phenylethyl 4-methylbenzenesulfonate CAS No. 4455-09-8

2-Phenylethyl 4-methylbenzenesulfonate

Cat. No. B1328780
CAS RN: 4455-09-8
M. Wt: 276.4 g/mol
InChI Key: CVPPUZPZPFOFPK-UHFFFAOYSA-N
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Patent
US08501746B2

Procedure details

To a stirred solution of phenethyl alcohol (0.50 mL, 4.17 mmol) in pyridine (4 mL) at 0° C. was added p-toluenesulfonyl chloride (0.80 g, 4.18 mmol). The reaction mixture was stirred for 16 h, and then diluted with ethyl acetate (75 mL). The organic solution was washed with 10% aqueous hydrochloric acid (2×25 mL), saturated aqueous sodium bicarbonate (50 mL) and brine (25 mL), then dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo and the residue was purified by column chromatography eluting with 0-20% ethyl acetate in hexane to afford the title compound as a light yellow liquid (0.59 g, 51%): 1H NMR (300 MHz, CDCl3) δ 7.69 (d, J=8.3 Hz, 2H), 7.31-7.20 (m, 5H), 7.11 (dd, J=7.4, 1.7 Hz, 2H), 4.21 (t, J=7.1 Hz, 2H), 2.96 (t, J=7.1 Hz, 2H), 2.43 (s, 3H); MS (ES+) m/z 299.2 (M+23).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10]1([CH3:20])[CH:15]=[CH:14][C:13]([S:16](Cl)(=[O:18])=[O:17])=[CH:12][CH:11]=1>N1C=CC=CC=1.C(OCC)(=O)C>[CH3:20][C:10]1[CH:15]=[CH:14][C:13]([S:16]([O:9][CH2:1][CH2:2][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)(=[O:18])=[O:17])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(CC1=CC=CC=C1)O
Name
Quantity
0.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
4 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic solution was washed with 10% aqueous hydrochloric acid (2×25 mL), saturated aqueous sodium bicarbonate (50 mL) and brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with 0-20% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.